molecular formula C14H21NO4S B223987 1-(2,4-Dimethoxybenzenesulfonyl)azepane

1-(2,4-Dimethoxybenzenesulfonyl)azepane

Cat. No. B223987
M. Wt: 299.39 g/mol
InChI Key: DGVDNNZCSODCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzenesulfonyl)azepane, also known as DBZA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBZA is a sulfonamide compound that consists of a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. The compound has a molecular weight of 325.38 g/mol and a melting point of 160-162°C.

Mechanism of Action

1-(2,4-Dimethoxybenzenesulfonyl)azepane exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes and proteins play a crucial role in various physiological processes, including inflammation, tumor growth, and tissue repair. By inhibiting their activity, 1-(2,4-Dimethoxybenzenesulfonyl)azepane can potentially prevent or treat various diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-Dimethoxybenzenesulfonyl)azepane can exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. Additionally, 1-(2,4-Dimethoxybenzenesulfonyl)azepane has been shown to have low toxicity and high selectivity towards certain cell types, making it a promising candidate for targeted drug delivery.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its versatility in terms of its potential applications in various fields of research. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments. However, one limitation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are numerous potential future directions for research on 1-(2,4-Dimethoxybenzenesulfonyl)azepane, including exploring its potential applications in drug development, materials science, and nanotechnology. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects and to optimize its synthesis and purification methods. Overall, 1-(2,4-Dimethoxybenzenesulfonyl)azepane is a promising compound with significant potential for various applications in scientific research.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxybenzenesulfonyl)azepane can be achieved through various methods, including the reaction of 1-azepanamine with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane as a white solid, which can be purified through recrystallization.

Scientific Research Applications

1-(2,4-Dimethoxybenzenesulfonyl)azepane has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for drug development.

properties

Product Name

1-(2,4-Dimethoxybenzenesulfonyl)azepane

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DGVDNNZCSODCPD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Origin of Product

United States

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